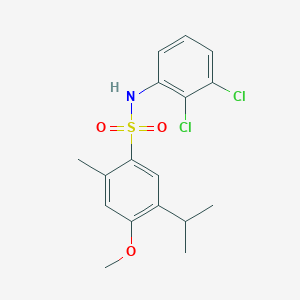
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively used in scientific research due to its ability to inhibit chloride channels and transporters. DIDS is a potent inhibitor of several chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC).
Wirkmechanismus
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide acts as a non-specific inhibitor of chloride channels and transporters. It binds to the extracellular domain of these channels and transporters, causing a conformational change that prevents the passage of chloride ions across the membrane. N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit both the conductance and the gating of chloride channels, suggesting that it may interact with multiple sites on these proteins.
Biochemical and Physiological Effects
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Inhibition of CFTR by N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to decrease the secretion of chloride and bicarbonate ions in the airways, which may contribute to the pathogenesis of cystic fibrosis. N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has also been shown to inhibit the volume-regulated anion channel (VRAC), which plays a role in cell volume regulation and apoptosis. Inhibition of VRAC by N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to decrease cell volume and induce apoptosis in cancer cells. Additionally, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been shown to inhibit the activity of GABA(A) receptors, which are involved in neuronal excitability and synaptic transmission.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide is a potent and specific inhibitor of chloride channels and transporters, making it a valuable tool for studying the function of these proteins. However, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has some limitations for lab experiments. It has been shown to have off-target effects on other ion channels and transporters, which may complicate the interpretation of results. Additionally, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has poor solubility in aqueous solutions, which may limit its use in some experimental systems.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide. One area of interest is the development of more potent and specific inhibitors of chloride channels and transporters. Another area of interest is the investigation of the role of chloride channels and transporters in various physiological and pathological processes, such as cancer cell migration, neuronal excitability, and synaptic transmission. Additionally, the development of novel drug delivery systems for N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide may enhance its efficacy and reduce its off-target effects.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been widely used in scientific research as a tool to study the function of chloride channels and transporters. It has been used to inhibit the activity of CFTR, which is defective in cystic fibrosis patients. N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has also been used to study the role of chloride channels in cell volume regulation, apoptosis, and cancer cell migration. Additionally, N-(2,3-dichlorophenyl)-5-isopropyl-4-methoxy-2-methylbenzenesulfonamide has been used to investigate the effects of chloride channel inhibition on neuronal excitability and synaptic transmission.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-4-methoxy-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO3S/c1-10(2)12-9-16(11(3)8-15(12)23-4)24(21,22)20-14-7-5-6-13(18)17(14)19/h5-10,20H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJSEQICDZCIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)C(C)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-4-methoxy-2-methyl-5-(propan-2-yl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{4-methyl-3-[(4-{4-[(1-phenylethyl)amino]quinazolin-2-yl}piperazin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B4331439.png)
![1-adamantylmethyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B4331450.png)
![1-adamantylmethyl 4-[(cyclopropylcarbonyl)amino]benzoate](/img/structure/B4331457.png)
![5-(1-adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide](/img/structure/B4331465.png)
![dimethyl 4-(4-{[5-(1-adamantyl)-2-furoyl]amino}phenyl)-2,6-dimethylpyridine-3,5-dicarboxylate](/img/structure/B4331472.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331478.png)
![2-[2-(benzylthio)benzoyl]-1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4331483.png)
![ethyl 3-[({[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)methyl]-4-methylbenzoate](/img/structure/B4331499.png)
![ethyl 3-{[({[4-(4-fluorophenyl)-1,3-thiazol-2-yl]thio}acetyl)amino]methyl}-4-methylbenzoate](/img/structure/B4331509.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4331524.png)
![4-{[cyclohexyl(methyl)amino]sulfonyl}-N-(5,6,7,8-tetrahydronaphthalen-2-yl)benzamide](/img/structure/B4331531.png)
![ethyl {4-[(4-{[cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-2-methoxyphenyl}carbamate](/img/structure/B4331536.png)
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(chloroacetic acid)](/img/structure/B4331542.png)
